SPC-alkyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SPC-alkyne is a compound characterized by the presence of sp-hybridized carbon atoms, which form carbon-carbon triple bonds. These triple bonds confer unique properties to the compound, making it a subject of interest in various scientific fields. The high content of sp-hybridized carbon atoms in this compound materials contributes to their superior conductivity and ultra-high theoretical capacity, which are crucial for high-performance applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPC-alkyne involves a rational design strategy known as the “Greedy Snake” method. This method synthesizes alkyne-rich carbon materials by generating copper-alkyne intermediates that couple with other terminal alkynes to form long alkyne chain structures. The reaction typically occurs on a copper surface, where silicon effectively protects the intermediates generated by the reaction .

Industrial Production Methods

In industrial settings, the production of this compound materials often involves the use of high-temperature and high-pressure conditions to ensure the stability of the synthetic intermediates and to minimize unwanted side reactions. The use of protective agents, such as silicon, is crucial in maintaining the integrity of the intermediates during the production process .

Chemical Reactions Analysis

Types of Reactions

SPC-alkyne undergoes several types of chemical reactions, including:

Addition Reactions: Breaking the carbon-carbon π bond and forming two new single bonds to carbon.

Deprotonation: Leading to the formation of acetylides, which are excellent nucleophiles.

Oxidative Cleavage: Treatment with ozone or potassium permanganate leads to the formation of carboxylic acids.

Common Reagents and Conditions

Addition Reactions: Typically involve reagents such as hydrogen halides or halogens under mild conditions.

Deprotonation: Requires strong bases like sodium amide in ammonia.

Oxidative Cleavage: Utilizes oxidizing agents like ozone or potassium permanganate under basic conditions.

Major Products

Addition Reactions: Produce alkenes and further addition can lead to alkanes.

Deprotonation: Forms acetylides, which can further react with alkyl halides to form new carbon-carbon bonds.

Oxidative Cleavage: Results in carboxylic acids or carbonic acid, which decomposes to carbon dioxide and water.

Scientific Research Applications

SPC-alkyne has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of SPC-alkyne involves the formation of stable intermediates through the protection of sp-hybridized carbon atoms by silicon. This protection allows for the continuous elongation of alkyne chains, resulting in materials with high conductivity and capacity . The molecular targets and pathways involved include the formation of copper-alkyne intermediates and their subsequent coupling with terminal alkynes .

Comparison with Similar Compounds

Similar Compounds

Acetylene (Ethyne): The simplest alkyne with a carbon-carbon triple bond.

Uniqueness of this compound

This compound is unique due to its high content of sp-hybridized carbon atoms, which provide superior conductivity and capacity compared to other carbon-based materials. The “Greedy Snake” synthesis strategy also distinguishes this compound from other similar compounds by enabling the formation of long alkyne chain structures with minimal side reactions .

Properties

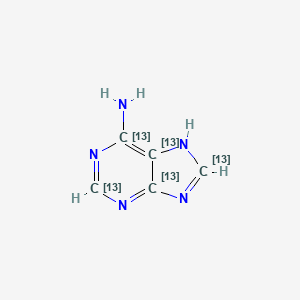

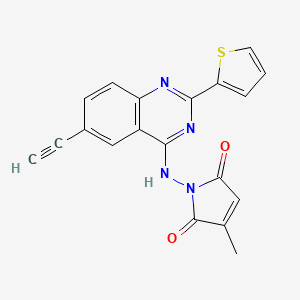

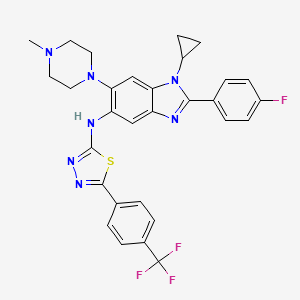

Molecular Formula |

C19H12N4O2S |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1-[(6-ethynyl-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione |

InChI |

InChI=1S/C19H12N4O2S/c1-3-12-6-7-14-13(10-12)17(21-18(20-14)15-5-4-8-26-15)22-23-16(24)9-11(2)19(23)25/h1,4-10H,2H3,(H,20,21,22) |

InChI Key |

JITOYLMOAZSYFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C=C(C=C3)C#C)C4=CC=CS4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

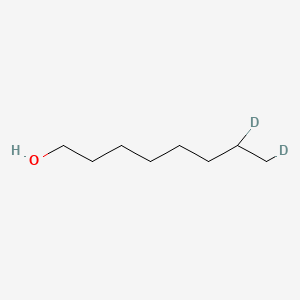

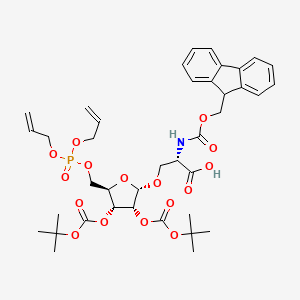

![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)

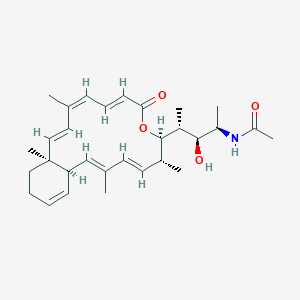

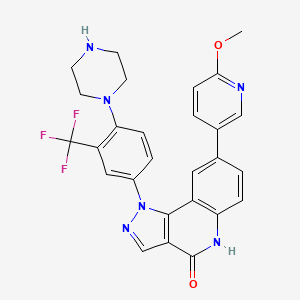

![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)

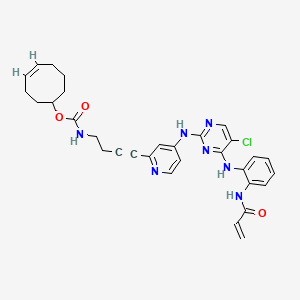

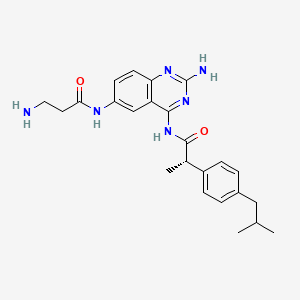

![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)